2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
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Properties
IUPAC Name |
2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-27-19-8-7-15(11-16(19)21)29(25,26)24-10-9-14(13-24)28-20-12-22-17-5-3-4-6-18(17)23-20/h3-8,11-12,14H,2,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAGDZOMZPMMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of phosphodiesterase 10A (PDE10A). This enzyme is crucial for the regulation of cyclic nucleotides, which play vital roles in various cellular processes, including signaling pathways associated with cancer and neurodegenerative diseases.
Chemical Structure and Properties
The compound features a quinoxaline core integrated with a pyrrolidine moiety and a sulfonyl group, which enhances its lipophilicity and biological interaction potential. The ethoxy and fluorobenzene substituents contribute to its unique properties, making it a promising candidate for therapeutic applications.
Biological Activity Overview
1. Phosphodiesterase Inhibition:
- Mechanism : this compound selectively inhibits PDE10A, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. This modulation can influence various signaling pathways relevant to cancer progression and neurodegenerative disorders.
2. Anticancer Properties:
- Case Studies : Research indicates that quinoxaline derivatives exhibit anticancer activity across multiple human cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 0.01 to 0.06 μg/mL against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460), demonstrating potent cytotoxic effects while remaining non-cytotoxic to normal fibroblast cells (IC50 > 100 μg/mL) .
3. Antimicrobial Activity:
- Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties. They have been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition rates, which further supports their potential as dual-action agents against both cancer and infections .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolo[3,2-b]quinoxaline | Pyrrole ring fused with quinoxaline | Anticancer, antimicrobial |
| Quinoxaline-2,3-dione | Dione functionality on the quinoxaline core | Medicinal chemistry applications |
| 6-Methoxyquinoxaline | Methoxy substitution on the quinoxaline structure | Antimicrobial, anti-inflammatory |
The unique substitution pattern of this compound enhances its affinity for PDE10A compared to other derivatives, suggesting distinct therapeutic effects not observed in similar compounds .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Scientific Research Applications
2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound belonging to the quinoxaline family. It features a quinoxaline core, a pyrrolidine moiety, and a sulfonyl group, influencing its chemical properties and biological activity. The ethoxy and fluorobenzene substituents enhance its lipophilicity and interaction potential with biological targets.
Biological Activity
This compound exhibits significant biological activity, notably as an inhibitor of phosphodiesterase 10A. This enzyme regulates cyclic adenosine monophosphate and cyclic guanosine monophosphate levels in cells. Inhibition of phosphodiesterase 10A impacts biochemical pathways involved in cancer progression and neurodegenerative diseases. Quinoxaline derivatives are also known for their antimicrobial, anti-inflammatory, and anticancer properties.
Interaction Studies
Interaction studies indicate that this compound effectively binds to phosphodiesterase 10A, causing significant changes in cellular signaling pathways. Its ability to modulate these pathways suggests potential therapeutic effects in conditions with dysregulated cyclic nucleotide levels. Further research is needed to fully understand its interaction profile with other biological targets.
Potential Applications
This compound has potential applications in various fields:
- Cancer Research: As a quinoxaline derivative, it may possess anticancer properties.
- Neurodegenerative Diseases: It can be used to study the impact of phosphodiesterase 10A inhibition on these diseases.
- Drug Development: It serves as a building block for synthesizing new therapeutic agents.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolo[3,2-b]quinoxaline | Pyrrole ring fused with quinoxaline | Anticancer, antimicrobial |
| Quinoxaline-2,3-dione | Dione functionality on the quinoxaline core | Used in medicinal chemistry |
| 6-Methoxyquinoxaline | Methoxy substitution on the quinoxaline structure | Antimicrobial and anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
